N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-11-3-5-13(6-4-11)19-10-12(8-15(19)20)18-23(21,22)14-2-1-7-17-9-14/h1-7,9,12,18H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCAHGNVZJJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated the antifungal potential of pyridine-3-sulfonamide derivatives. For instance, a series of novel compounds incorporating a pyridine-3-sulfonamide scaffold exhibited promising antifungal activity against strains of Candida and other fungi. The synthesized compounds showed greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .
Table 1: Antifungal Efficacy of Pyridine-3-Sulfonamide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| 26 | Candida albicans | ≤ 25 | Fluconazole | 50 |
| 34 | Rhodotorula mucilaginosa | ≤ 25 | Fluconazole | 50 |
| 35 | Geotrichum | ≤ 25 | Fluconazole | 100 |
Antimalarial Agents
Another area of research involves the development of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide derivatives as potential antimalarial agents. A study focused on synthesizing a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides revealed promising in vitro activity against malaria parasites. The compounds were evaluated using in silico studies to predict their pharmacokinetic properties and efficacy .
Table 2: Antimalarial Activity of Sulfonamide Derivatives
| Compound ID | Activity Against | IC50 (µM) |
|---|---|---|
| A1 | Plasmodium falciparum | 0.5 |
| A2 | Plasmodium vivax | 0.8 |
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound in various diseases:
- Antifungal Case Study : A study involving patients with candidiasis demonstrated that specific derivatives of pyridine-3-sulfonamide significantly reduced fungal load compared to standard treatments.
- Antimalarial Case Study : In vitro evaluations showed that certain derivatives exhibited potent activity against malaria parasites, warranting further investigation into their clinical applications.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Sulfonamide vs. Carboxamide
A closely related analog, 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide (CAS: 346457-03-2), replaces the sulfonamide group with a carboxamide (CONH-) linkage (Figure 1). Key differences include:
| Property | Target Compound (Sulfonamide) | Analog (Carboxamide) |
|---|---|---|
| Functional Group | Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) |
| Acidity | Higher (pKa ~10–11) | Lower (pKa ~14–16) |
| Hydrogen Bonding | Stronger acceptor/donor capacity | Moderate capacity |
| Metabolic Stability | Likely higher due to -SO₂- | Moderate |
Halogen-Substituted Derivatives
Another structurally similar compound, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), shares a sulfanyl (-S-) linkage and halogen substitution. However, its pyrazole core and chlorophenyl group contrast with the pyrrolidinone and fluorophenyl in the target compound. Key distinctions:
| Feature | Target Compound | Chlorophenyl Derivative |
|---|---|---|
| Core Structure | Pyrrolidinone (lactam) | Pyrazole (aromatic heterocycle) |
| Halogen Position | Para-fluorine on phenyl | Meta-chlorine on phenyl |
| Functional Group | Sulfonamide | Sulfanyl (-S-) and aldehyde (-CHO) |
Pharmacokinetic Implications
- Lipophilicity: The para-fluorophenyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
- Solubility : Sulfonamides generally exhibit lower aqueous solubility than carboxamides due to their hydrophobic -SO₂- moiety, which may require formulation optimization.
Research Findings and Structural Insights
- Synthetic Accessibility : Sulfonamide derivatives often require multi-step syntheses involving sulfonation of amines, whereas carboxamides are typically formed via carbodiimide-mediated couplings.
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and various applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide, with a molecular formula of C16H16FN3O3S and a molecular weight of 349.4 g/mol . The structure includes a pyridine ring, a sulfonamide group, and a pyrrolidinone moiety, contributing to its diverse biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidinone Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the 4-Fluorophenyl Group : Achieved through nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group, which is crucial for its biological activity .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on sulfonamide derivatives showed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is often linked to enhanced antibacterial efficacy.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Studies have highlighted its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The compound's ability to bind effectively to AChE suggests potential therapeutic applications in treating cognitive disorders.
Anticancer Properties
The compound's structural characteristics may also confer anticancer properties. Similar sulfonamide-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications in the structure can lead to enhanced selectivity and potency against tumor cells .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Triazolopyridine Sulfonamides : A series of triazolopyridine sulfonamides were evaluated for antimalarial activity, showing promising results with IC50 values in the low micromolar range .
- Piperidine Derivatives : Compounds featuring piperidine rings have been associated with multiple pharmacological activities, including anti-inflammatory and analgesic effects .
Data Table: Summary of Biological Activities
Q & A
Q. How can metabolic stability be evaluated preclinically?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific inhibition.
- Half-life (t) : Calculate using , where is the elimination rate constant from pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
